![molecular formula C6H9N3O2 B14680096 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide CAS No. 27531-63-1](/img/structure/B14680096.png)
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is a heterocyclic organic compound with a triazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with methoxy reagents in the presence of an oxidizing agent . The reaction conditions often include refluxing in solvents such as chloroform or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent triazine compound.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Silver trifluoromethanesulfonate is commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are often carried out in solvents like chloroform, dioxane, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound is structurally similar but lacks the methoxy group and the oxide functionality.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has similar chemical properties but different reactivity due to the presence of chlorine.
Uniqueness
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide functionality, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
27531-63-1 |
---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-methoxy-5,6-dimethyl-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(2)9(10)8-6(7-4)11-3/h1-3H3 |
InChI-Schlüssel |
CTUUDGOFWBZWCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=NC(=N1)OC)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.